molecular formula C16H17FN2O4S B2382419 N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide CAS No. 1217086-60-6

N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide

Cat. No. B2382419
CAS RN: 1217086-60-6
M. Wt: 352.38
InChI Key: GXFWSDLQLPNYJZ-UHFFFAOYSA-N
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Description

N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide, commonly known as FPESA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPESA is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).

Scientific Research Applications

Chemoselective Synthesis

Magadum and Yadav (2018) discuss chemoselective monoacetylation in the synthesis of an antimalarial drug intermediate, emphasizing the role of catalysts and acyl donors in optimizing chemical reactions (Magadum & Yadav, 2018). This research underscores the importance of selective acetylation techniques, which could be relevant for modifying the acetamide group in the target compound to enhance its biological activity or solubility.

Electronic and Biological Interactions

Bharathy et al. (2021) explore the electronic behavior, wave function, and biological properties of a similar acetamide compound, providing insights into how such compounds interact with biological systems. Their study uses molecular docking to assess potential antifungal and anticancer activities, demonstrating the application of computational tools in drug discovery (Bharathy et al., 2021).

Anticancer and Analgesic Activities

Research by Rani et al. (2014) on 2-(substituted phenoxy) acetamide derivatives showcases the potential of these compounds in developing new therapeutic agents with anticancer, anti-inflammatory, and analgesic activities. This study highlights the structure-activity relationships essential for designing more effective drugs (Rani et al., 2014).

Glutaminase Inhibition

Shukla et al. (2012) focus on the synthesis and evaluation of BPTES analogs as glutaminase inhibitors, relevant for cancer therapy. This research points to the potential of acetamide derivatives in inhibiting key enzymes involved in cancer cell metabolism, offering a route to targeted cancer therapies (Shukla et al., 2012).

Synthesis and Characterization

Man-li (2008) discusses the synthesis and characterization of novel acetamide derivatives, emphasizing the importance of structural analysis in understanding compound properties. This work is foundational for developing new compounds with specified biological activities (Yang Man-li, 2008).

Immunomodulatory Effects

Wang et al. (2004) investigate the immunomodulatory effects of a novel synthetic compound, highlighting its potential in enhancing immune responses to tumors. This study illustrates the therapeutic potential of acetamide derivatives in modulating immune system components for cancer therapy (Wang et al., 2004).

properties

IUPAC Name

N-[4-[2-(4-fluorophenoxy)ethylsulfonylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-12(20)18-14-4-6-15(7-5-14)19-24(21,22)11-10-23-16-8-2-13(17)3-9-16/h2-9,19H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFWSDLQLPNYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide

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